Octadecyl p-coumarate
Overview
Description
Octadecyl p-coumarate is a naturally occurring ester derived from p-coumaric acid and octadecanol. It is found in various plant species, particularly in the leaves of Ipomoea carnea subsp. fistulosa. This compound has gained attention due to its potential biological activities, including antifungal and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecyl p-coumarate can be synthesized through esterification reactions. One common method involves the reaction of p-coumaric acid with octadecanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) for the isolation and purification of the compound from plant extracts. The process includes extraction, fractionation, and purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Octadecyl p-coumarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted esters
Scientific Research Applications
Octadecyl p-coumarate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its antifungal properties against various plant pathogens.
Industry: Used in the development of eco-friendly pesticides and plant protection agents.
Mechanism of Action
The mechanism of action of octadecyl p-coumarate involves its interaction with specific molecular targets:
DNA Polymerases: It inhibits the activity of DNA polymerase alpha and beta, which are crucial for DNA replication and repair.
Reactive Oxygen Species (ROS): It induces the production of ROS, leading to oxidative stress and cell death in cancer cells.
Membrane Destabilization: It disrupts the plasma membrane integrity of fungal cells, leading to their death.
Comparison with Similar Compounds
Octadecyl p-coumarate can be compared with other alkyl p-coumarates:
Hexadecyl p-coumarate: Similar structure but with a shorter alkyl chain, leading to different physical properties and biological activities.
Icosyl p-coumarate: Longer alkyl chain, which may affect its solubility and interaction with biological membranes.
Docosyl p-coumarate: Even longer alkyl chain, potentially leading to higher hydrophobicity and different biological effects.
Uniqueness: this compound is unique due to its optimal chain length, which balances hydrophobicity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
octadecyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-27(29)23-20-25-18-21-26(28)22-19-25/h18-23,28H,2-17,24H2,1H3/b23-20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXOKKBSVARFFB-BSYVCWPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Octadecyl cis-p-coumarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035300 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
72943-88-5 | |
Record name | Octadecyl (E)-p-coumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72943-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecyl cis-p-coumarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035300 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99 - 100 °C | |
Record name | Octadecyl cis-p-coumarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035300 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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